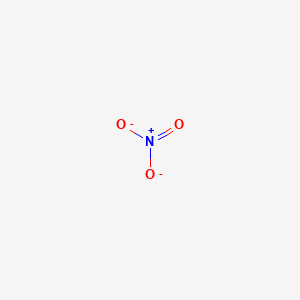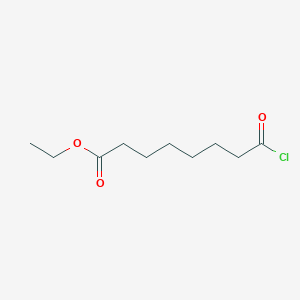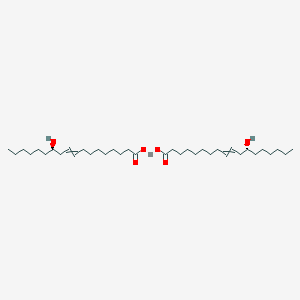![molecular formula C9H11N B079116 Bicyclo[2.2.2]oct-2-ene-2-carbonitrile CAS No. 14948-74-4](/img/structure/B79116.png)
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, also known as norbornene-2-carbonitrile, is a chemical compound that belongs to the family of bicyclic compounds. It has a unique molecular structure that makes it an important compound for scientific research.2.2]oct-2-ene-2-carbonitrile.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-ene-2-carbonitrile is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the carbonitrile group. It can also undergo addition reactions with electrophiles due to the presence of the double bond.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of bicyclo[2.2.2]oct-2-ene-2-carbonitrile. However, it has been reported to have low toxicity and is not expected to have any harmful effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of bicyclo[2.2.2]oct-2-ene-2-carbonitrile is its stability, which makes it an ideal compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in many solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on bicyclo[2.2.2]oct-2-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area is the investigation of its potential applications in materials science, such as the development of new polymers and coatings. Additionally, further research is needed to understand its mechanism of action and potential biological activity.
Synthesemethoden
The synthesis of bicyclo[2.2.2]oct-2-ene-2-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of norbornene with cyanogen bromide. This method involves the addition of norbornene to a solution of cyanogen bromide in acetonitrile, followed by heating the mixture to 80°C for several hours. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in organometallic chemistry and as a building block in polymer synthesis.
Eigenschaften
CAS-Nummer |
14948-74-4 |
|---|---|
Produktname |
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile |
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-2-ene-2-carbonitrile |
InChI |
InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2 |
InChI-Schlüssel |
ZTMRDYCYTDGUEY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=C2C#N |
Kanonische SMILES |
C1CC2CCC1C=C2C#N |
Andere CAS-Nummern |
14948-74-4 |
Synonyme |
Bicyclo[2.2.2]oct-2-ene-2-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)






